molecular formula C21H16N4O3 B11657775 N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide

N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide

Cat. No.: B11657775
M. Wt: 372.4 g/mol
InChI Key: SWDBRICEIOBBAJ-UHFFFAOYSA-N
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Description

N-{7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-3-nitrobenzamide is a nitro-substituted benzamide derivative with a fused imidazo[1,2-a]pyridine core. Its structure comprises a 7-methyl-2-phenylimidazo[1,2-a]pyridine scaffold linked via an amide bond to a 3-nitrobenzoyl group.

Properties

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide

InChI

InChI=1S/C21H16N4O3/c1-14-10-11-24-18(12-14)22-19(15-6-3-2-4-7-15)20(24)23-21(26)16-8-5-9-17(13-16)25(27)28/h2-13H,1H3,(H,23,26)

InChI Key

SWDBRICEIOBBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can yield the imidazo[1,2-a]pyridine core.

    Amidation: The final step involves the coupling of the nitrobenzamide with the imidazo[1,2-a]pyridine core. This can be done using coupling reagents like carbodiimides or through direct amidation under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nitrating Agents: Nitric acid, sulfuric acid.

    Coupling Reagents: Palladium catalysts, boronic acids, halides.

Major Products Formed

    Reduction: Formation of N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the substituents introduced.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imidazo[1,2-a]pyridine core can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-{7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-3-nitrobenzamide and its analogs:

Compound Name Substituent(s) on Benzamide Molecular Formula Molecular Weight (g/mol) Key Structural Features References
This compound 3-Nitro C₂₁H₁₆N₄O₃ ~372.38 (calculated) Meta-nitro group; planar fused ring system
4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 4-Chloro C₂₁H₁₆ClN₃O 361.83 Para-chloro substituent; enhanced lipophilicity
4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 4-Bromo C₂₁H₁₆BrN₃O 406.28 Larger halogen atom (Br) increases molecular volume and polarizability
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide Thiophene at 2-position C₂₀H₁₅N₃OS 345.42 Thienyl substituent introduces sulfur-based interactions; altered π-stacking
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide Pyrimidine core C₂₀H₁₄N₅O₃ 368.36 Pyrimidine instead of pyridine; altered hydrogen-bonding capacity

Key Findings from Structural Comparisons:

Substituent Effects on Reactivity :

  • The 3-nitro group in the target compound is positioned meta to the amide bond, creating a steric and electronic environment distinct from para-substituted analogs (e.g., 4-chloro, 4-bromo). This may reduce intermolecular halogen bonding but enhance dipole interactions .
  • Halogenated analogs (Cl, Br) exhibit higher molecular weights and lipophilicity, which could influence membrane permeability in biological systems .

Crystallographic Insights: Similar compounds, such as (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, exhibit dihedral angles of ~65° between the fused ring system and phenyl substituents, suggesting moderate conformational flexibility . The nitro group in the target compound may further distort these angles due to steric demands. Crystal structures of halogenated analogs (e.g., 4-bromo derivative) show centrosymmetric dimers stabilized by C–H⋯π interactions, a feature likely conserved in the nitro analog .

Synthetic Accessibility :

  • Schiff base derivatives of imidazo[1,2-a]pyridines (e.g., ) are synthesized using acetic acid catalysis, suggesting that the nitrobenzamide derivative could be prepared via analogous amide coupling strategies .

Biological Activity

N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula C21H19N3O2 and features a complex structure that includes fused ring systems. Its structural components are essential for understanding its biological interactions.

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit various biological activities primarily through the modulation of signaling pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit Bruton's tyrosine kinase (Btk), which is crucial in B-cell receptor signaling. This inhibition can affect immune responses and has implications for treating autoimmune diseases and certain cancers .
  • Anti-inflammatory Effects : By influencing NF-κB activity, this compound can modulate inflammatory responses. This mechanism is particularly relevant in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Effect Reference
Btk InhibitionReduces B-cell proliferation
Anti-inflammatoryDecreases levels of pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InteractionModulates enzyme activity involved in metabolism

Case Studies

  • Autoimmune Disease Treatment : In a study examining the effects of Btk inhibitors on autoimmune diseases, this compound demonstrated significant efficacy in reducing disease symptoms in murine models of lupus. The compound's ability to inhibit Btk led to decreased autoantibody production and improved clinical outcomes .
  • Cancer Research : A series of experiments conducted on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The results indicated that it could be a promising candidate for targeted cancer therapy, particularly in hematological malignancies .

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